3-Oxacarbacyclin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[(2E)-2-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-16(21)6-7-17-18-11-14(8-9-25-13-20(23)24)10-15(18)12-19(17)22/h6-8,15-19,21-22H,2-5,9-13H2,1H3,(H,23,24)/b7-6+,14-8+/t15-,16-,17+,18-,19+/m0/s1 |
InChI Key |
IYWVTGKCZASDGL-VTJOYCHLSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O |
Synonyms |
3-oxacarbacyclin |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxacarbacyclin and Its Stereoisomers
Total Synthesis Approaches to 3-Oxacarbacyclin
Total synthesis of this compound involves the complete construction of the molecule from simpler, readily available precursors. Several routes have been explored, often employing key reactions to establish the correct stereochemistry and carbon framework.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of this compound typically involves identifying key bonds that can be formed through known chemical reactions, working backward from the target molecule to simpler starting materials. Common disconnections in the synthesis of carbacyclin (B161070) analogs, including this compound, often involve breaking bonds in the cyclopentane (B165970) ring or the side chains. For instance, a retrosynthetic approach might consider disconnections that allow for the construction of the bicyclic core and the α and ω side chains separately, followed by their coupling. The Horner-Wadsworth-Emmons (HWE) reaction is frequently employed to form the C2-C3 bond in related macrolactones, and a similar strategy can be applied to construct the side chains of carbacyclin analogs conicet.gov.ar.
Challenges and Innovations in Total Synthesis
The total synthesis of this compound presents several challenges, primarily related to achieving high stereoselectivity at multiple chiral centers and efficiently assembling the complex bicyclic structure with the correct side chains. Early syntheses of iloprost, a related prostacyclin analog, often resulted in mixtures of diastereoisomers google.com.
Innovations in the total synthesis of this compound and related compounds have focused on developing stereoselective key steps. Important advancements include asymmetric olefination reactions, such as the asymmetric Horner-Wadsworth-Emmons (HWE) reaction, and asymmetric deprotonation strategies researchgate.netrwth-aachen.deresearchgate.net. The asymmetric HWE reaction of prochiral ketones with chiral phosphonoacetates has been studied to achieve high diastereoselectivities in the formation of the E-configured esters that serve as starting materials for the total synthesis of (+)-3-Oxacarbacyclin researchgate.net.
Asymmetric Synthesis and Stereocontrol
Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound, as different stereoisomers can have vastly different biological activities. Achieving high stereocontrol during the formation of new chiral centers is a primary goal in these synthetic routes.
Enantioselective Deprotonation Strategies
Enantioselective deprotonation is a powerful method for introducing chirality into a molecule by selectively removing one of two enantiotopic protons from a prochiral substrate using a chiral base. The resulting chiral anionic intermediate (e.g., an enolate) can then be reacted with an electrophile to form a new chiral center with high enantiomeric excess.
Chiral lithium amides have been widely used as chiral bases in enantioselective deprotonation reactions acs.orgorgsyn.org. These reactions have been successfully applied to the synthesis of chiral building blocks, including in the context of carbacyclin analogs acs.orgorgsyn.orgacs.org.
In the asymmetric synthesis of this compound and 3-Oxaisocarbacyclin, enantioselective deprotonation of a prochiral ketone with a chiral lithium amide has been identified as a key step acs.orgresearchgate.netresearchgate.net. For example, the enantioselective deprotonation of a bicyclic ketone intermediate with lithium (R,R)-bis(phenylethyl)amide in the presence of LiCl has been shown to yield a silyl (B83357) enol ether with good enantiomeric excess researchgate.net. The presence of LiCl can enhance the enantioselectivity in chiral lithium amide deprotonations acs.orgnih.gov. Studies have investigated the effects of different chiral phosphonates and amides on the enantioselectivities and diastereoselectivities in the synthesis of (+)-3-Oxacarbacyclin researchgate.netresearchgate.net.
Data on the enantioselective deprotonation using chiral lithium amides in the synthesis of this compound highlights the importance of the chiral base structure and reaction conditions.
| Chiral Lithium Amide | Substrate Ketone | Additive | Enantiomeric Excess (ee) | Reference |
| Lithium (R,R)-bis(phenylethyl)amide | Prochiral ketone | LiCl | 92% | researchgate.net |
| Lithium (R,R)-bis(α-phenylethyl)amide | Ketone 4b | LiCl | 90% (for silyl ether 31) | researchgate.net |
| ent-Lithium (R,R)-bis(α-phenylethyl)amide | Ketone 4b | LiCl | 92% (for silyl ether 32) | researchgate.net |
These findings demonstrate that chiral lithium amide mediated deprotonation is a valuable tool for establishing chirality in the synthesis of this compound and its isomers.
Influence of Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands play a crucial role in inducing asymmetry and controlling stereochemistry during the synthesis of this compound. For instance, in asymmetric Horner-Wadsworth-Emmons (HWE) reactions, the use of chiral phosphonoacetates containing chiral auxiliaries, such as 8-phenylmenthol, has been investigated. These chiral auxiliaries influence the diastereoselectivity of the olefination reaction. Studies have examined the HWE reaction of prochiral ketones with phosphonoacetates containing different chiral auxiliaries, including 8-phenylmenthol, 8-phenylnormenthol, and trans-2-(triphenylsilyl)-cyclohexanol. The choice of chiral auxiliary and reaction conditions, such as temperature, can impact the diastereoselectivity of the resulting esters.
Asymmetric Olefination Reactions
Asymmetric olefination reactions are key transformations in the stereoselective construction of the side chains of this compound. These reactions are employed to introduce double bonds with defined configurations and to control the stereochemistry at adjacent carbon centers.
Horner-Wadsworth-Emmons (HWE) Olefination in Stereoselective Construction
The Horner-Wadsworth-Emmons (HWE) olefination reaction is a widely used method for the stereoselective construction of the α-side chain in the synthesis of this compound. nih.govnih.govnih.gov This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound to form an alkene.
In the context of this compound synthesis, asymmetric HWE olefination of bicyclic ketones with chiral lithium phosphonoacetates has been successfully applied to construct the 5E-configured α-side chain. nih.govnih.govnih.gov For example, treatment of a bicyclic ketone intermediate with a chiral lithium phosphonoacetate (specifically referred to as compound 26 in some literature) in tetrahydrofuran (B95107) (THF) at low temperatures has been shown to yield the desired E-configured ester with high diastereoselectivity. nih.govnih.gov A ratio of 95:5 for the diastereomeric esters (E-27 and Z-27) has been reported, with the E-isomer being the major product. nih.gov The yield for this transformation can be as high as 88%. nih.gov
Studies have explored the influence of different chiral phosphonoacetates and reaction conditions on the stereochemical outcome of the HWE reaction. Linear temperature-diastereoselectivity relationships have been observed in the HWE reactions involving certain chiral auxiliaries. The (E)-configured esters obtained from these reactions serve as crucial starting materials for the total synthesis of (+)-3-Oxacarbacyclin.
Conjugate Addition-Azoalkene Strategy
The conjugate addition-azoalkene strategy is a key element in the fully stereocontrolled synthesis of this compound, particularly for the stereoselective establishment of the ω-side chain. nih.govnih.govnih.govgoogleapis.comnih.govchem960.com This strategy involves the conjugate addition of an enantiopure alkenylcopper derivative to an enantiopure bicyclic azoalkene. nih.govnih.govnih.govnih.gov
Specifically, the complete ω-side chain (C13-C20) of this compound is established through the conjugate addition of an enantiopure C13-C20 alkenylcopper derivative (referred to as compound 10) to an enantiopure C6-C12 bicyclic azoalkene (referred to as compound 9). nih.govnih.govnih.gov This reaction sequence allows for the stereoselective introduction of the required functionalities and stereocenters in the ω-side chain. This strategy has demonstrated generality for the synthesis of carbocyclic prostacyclin analogues. nih.gov
Peterson and Martin Olefination Strategies
In addition to the HWE reaction, Peterson and Martin olefination strategies have also been successfully employed in the synthesis of (+)-3-Oxacarbacyclin for the olefination step. These reactions provide alternative methods for the formation of carbon-carbon double bonds with control over stereochemistry.
The asymmetric Martin dehydration, utilizing a sulfurane reagent, has been shown to proceed with varying stereoselectivities depending on the substrate, ranging from 82:18 to 99:1. Interestingly, studies involving 8-phenylmenthol as a chiral auxiliary have indicated that HWE, Peterson, and Martin reactions can proceed with the same sense of asymmetric induction.
Stereoselective Establishment of Side Chains (α- and ω-Side Chains)
The stereoselective construction of both the α- and ω-side chains is critical for the synthesis of stereochemically pure this compound. As discussed, the ω-side chain is typically established through a stereoselective conjugate addition to a bicyclic azoalkene. nih.govnih.govnih.govnih.gov This involves the precise coupling of enantiopure building blocks.
The α-side chain is commonly constructed using asymmetric olefination reactions, with the HWE reaction being a prominent method. nih.govnih.govnih.gov The stereochemical outcome of the α-side chain construction is influenced by the choice of chiral reagents, such as chiral phosphonoacetates, and controlled reaction conditions. nih.gov
Control of Stereochemistry and Enantiomeric Excess (ee)
Achieving high levels of stereochemical control and enantiomeric excess (ee) is paramount in the synthesis of biologically active this compound, as different stereoisomers can have vastly different biological profiles.
Several strategies are employed to control stereochemistry and maximize enantiomeric excess. Asymmetric olefination reactions, particularly the HWE reaction with chiral reagents, are central to establishing the correct configuration of the α-side chain with high diastereoselectivity, which translates to enantioselectivity in a chiral synthesis. nih.govnih.govnih.gov The conjugate addition-azoalkene strategy ensures the stereoselective introduction of the ω-side chain through the use of enantiopure starting materials. nih.govnih.govnih.govnih.gov
The total synthesis of (+)-3-Oxacarbacyclin has been achieved with high enantiomeric purity, reported as diastereomerically pure with an ee of >99.4%. This highlights the effectiveness of the developed stereocontrolled methodologies in producing highly enantiomerically enriched material.
Representative Stereochemical Control Data (Illustrative based on search results):
| Reaction Type | Substrate/Reagents | Key Chiral Element | Stereochemical Outcome (Example) | Selectivity/ee (Example) | Source |
| HWE Olefination | Bicyclic Ketone + Chiral Lithium Phosphonoacetate | Chiral Phosphonoacetate | E:Z ratio of esters | 95:5 (E:Z) | nih.gov |
| HWE Olefination | Prochiral Ketone + Phosphonoacetate with Auxiliary | Chiral Auxiliary (e.g., 8-phenylmenthol) | Diastereomeric ratio of esters | Up to 97:3 | |
| Conjugate Addition | Alkenylcopper Derivative + Bicyclic Azoalkene | Enantiopure starting materials | Stereoselective ω-side chain formation | Fully stereocontrolled | nih.govnih.govnih.gov |
| Asymmetric Deprotonation | Prochiral Ketone + Chiral Lithium Amide | Chiral Lithium Amide | Silyl enol ether | 92% ee | |
| Martin Olefination | Allylic Alcohol + Martin's Sulfurane | Substrate/Reagent Control | Olefin formation | 82:18 to 99:1 |
Synthesis of Key Intermediates and Precursors
The synthesis of this compound relies on the preparation of key intermediates that establish the core bicyclic structure and introduce the necessary functional groups and stereochemistry. Prominent among these intermediates are specific bicyclic ketones and azoalkenes. fishersci.cawikipedia.orgguidetopharmacology.orgnih.gov
Design and Preparation of Bicyclic Systems
The bicyclic core is a central structural feature of this compound. Different synthetic strategies utilize various bicyclic systems as starting points or key intermediates. One approach involves the synthesis of bicyclo[3.3.0]octane precursors, sometimes commencing from readily available materials like the cyclopentadienone dimer. iiab.me Another strategy employs a bicyclic ketone, such as compound 19, which undergoes regiospecific deprotonation as a crucial step. uni.lu Enantioselective deprotonation of bicyclic ketone 4 with a chiral base has been described for the synthesis of a bicyclic azoene intermediate, Ts-9. guidetopharmacology.org The design and preparation of these bicyclic systems are fundamental to establishing the correct relative and absolute stereochemistry in the final product.
Chiral Building Blocks Synthesis
The stereocontrolled synthesis of this compound necessitates the use of chiral building blocks or asymmetric transformations. A key method for introducing chirality involves enantioselective deprotonation using chiral lithium amides. nih.govuni.lumims.comfishersci.comfishersci.comsurrey.ac.uk For instance, the enantioselective deprotonation of prochiral ketones with chiral lithium amides, such as lithium (R,R)-bis(phenylethyl)amide, followed by trapping with silyl electrophiles, yields silyl enol ethers with high enantiomeric excess. mims.com Chiral phosphonates and amides have been synthesized and evaluated for their enantioselectivity in asymmetric reactions relevant to this compound synthesis. mims.comfishersci.com Enantiopure alkenylcopper derivatives and bicyclic azoalkenes serve as crucial chiral building blocks in conjugate addition reactions that establish the ω-side chain with high stereoselectivity. fishersci.cawikipedia.orgnih.gov The Horner-Wadsworth-Emmons (HWE) olefination reaction, particularly with chiral lithium phosphonoacetates, is employed for the stereoselective construction of the α-side chain. fishersci.canih.gov Beyond specific intermediates, general asymmetric synthesis techniques like asymmetric hydrogenation and epoxidation are recognized for their utility in preparing diverse chiral building blocks for drug discovery, which can be relevant to complex molecule synthesis like this compound. acs.org
Comparative Analysis of Synthetic Routes
Several synthetic routes to this compound and its stereoisomers have been developed, each with distinct strategies and key steps. Notable approaches include routes based on enantioselective deprotonation and those employing a conjugate addition-azoalkene-asymmetric olefination strategy. fishersci.cawikipedia.orgnih.govmims.comfishersci.comnih.gov
Scale-Up Considerations for Research Applications
Scaling up the synthesis of complex molecules like this compound from laboratory-scale to quantities required for extensive research or preclinical studies presents specific challenges. The choice of synthetic route can significantly impact scalability. Factors such as the availability and cost of starting materials and reagents, the robustness of each reaction step to larger scales, the ease of purification of intermediates and the final product, and the safety of the procedures are critical considerations for scale-up. The availability of key intermediates on a large scale can be a significant advantage for a synthetic strategy. For instance, one synthesis benefits from the availability of a bicyclic ketone intermediate on a large scale. wikipedia.org While general methodologies amenable to large-scale preparations exist for bioactive metabolites, including carbacyclin analogues, specific detailed scale-up protocols for this compound for research applications are less commonly discussed in the surveyed literature compared to the initial synthetic design. nih.gov Efficient routes with fewer steps, high-yielding reactions, and readily separable products are generally more amenable to scale-up for research purposes.
Mechanistic and Biological Investigations of 3 Oxacarbacyclin
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action of compounds like 3-Oxacarbacyclin involve understanding how they interact with biological targets at a molecular level. This includes investigating their binding to specific receptors and the subsequent recognition processes.
Receptor Binding and Interaction Profiles
Studies involving this compound and related compounds have explored their interactions with biological targets, such as enzymes like phosphodiesterase type 4 (PDE4) researchgate.net. Receptor binding assays, such as SPA-based equilibrium binding assays, are used to determine the affinity and stoichiometry of ligand binding to receptors or enzymes researchgate.net. For instance, studies on PDE4 have determined binding affinities (Kd values) for certain ligands, indicating high-affinity interactions mediated by divalent metal ions like Mg2+, Mn2+, and Co2+ researchgate.net. While direct receptor binding data for this compound itself in the context of a specific receptor like a prostaglandin (B15479496) receptor is not explicitly detailed in the search results, the principles of receptor binding studies on related targets like PDE4 provide a framework for how such interactions would be investigated researchgate.net.
Ligand-Target Recognition Studies
Ligand-target recognition is a critical aspect of a compound's mechanism of action, involving the specific binding of a ligand to its molecular target, often a protein like a receptor or enzyme nih.gov. This recognition is based on the structural complementarity between the ligand and the binding site of the target plos.org. In silico docking studies are a common method used to understand the mode of interaction between a ligand and an enzyme, providing insights into the roles of different pharmacophores within the ligand structure in binding to the active site researchgate.net. While specific ligand-target recognition studies for this compound are not extensively detailed, research on related inhibitors of enzymes like PDE4 utilizes such studies to understand how compounds interact with the enzyme's active site, including the involvement of catalytic metal binding sites researchgate.net. Understanding these interactions is crucial for elucidating the biological effects triggered by ligand binding nih.gov.
Modulation of Cellular Signaling Pathways
Compounds can exert their biological effects by modulating intracellular signaling pathways, which are complex networks of molecular interactions that transmit signals from the cell surface to intracellular targets nih.gov.
Downstream Signaling Cascades
Upon binding to their targets, compounds can trigger downstream signaling cascades, which involve a series of enzymatic reactions and molecular events that propagate and amplify the initial signal nih.gov. These cascades often involve the activation or inhibition of kinases and other signaling proteins nih.gov. For example, studies on other signaling molecules have shown the involvement of pathways such as the ERK, JNK, and p38 MAP kinase cascades, as well as the activation of protein kinase A (PKA) and protein kinase C (PKC) nih.govnih.gov. These pathways can lead to various cellular responses, including changes in gene expression nih.gov. While specific downstream signaling cascades modulated by this compound are not detailed in the provided information, the general principles of how compounds influence these cascades through receptor or enzyme interaction are well-established nih.gov.
Intracellular Events Triggered by this compound
The modulation of signaling pathways by a compound like this compound can lead to a variety of intracellular events. These events are the cellular responses that occur as a result of the signal transduction cascade. Examples of intracellular events triggered by signaling pathways include changes in cytoskeletal structure, activation of transcription factors, and modulation of enzyme activity nih.govnih.gov. While direct information on intracellular events specifically triggered by this compound is limited in the search results, research on related compounds and pathways highlights potential outcomes such as changes in cell morphology or the regulation of specific cellular processes influenced by the modulated signaling cascades nih.gov.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to the chemical structure of a compound influence its biological activity creative-proteomics.comyoutube.comresearchgate.net. By synthesizing and testing analogues of a lead compound like this compound, researchers can identify the key structural features responsible for its activity and optimize its properties youtube.comcollaborativedrug.com.
SAR studies involve systematically altering different parts of the molecule, such as changing functional groups, modifying the carbon skeleton, or altering stereochemistry, and then evaluating the biological effect of these modifications youtube.com. This allows for the identification of pharmacophores and the understanding of how structural changes impact receptor binding, enzyme interaction, and downstream signaling researchgate.netyoutube.comumb.edu.
Research on the synthesis of this compound and its analogues, such as 3-oxaisocarbacyclin, indicates that synthetic routes have been developed to access these compounds researchgate.netscribd.comacs.orgacs.orgacs.orgvdoc.pubacs.org. These synthetic efforts often involve stereoselective methods, which are crucial for generating specific isomers that may have different biological activities scribd.comacs.orgacs.org. The ability to synthesize a range of analogues is essential for conducting comprehensive SAR studies youtube.com.
While detailed SAR data tables specifically for this compound and a wide range of analogues are not provided in the search results, the mention of SAR data being used to discuss the mode of interaction of related inhibitors with enzymes like PDE4 underscores the importance of this type of study in understanding the relationship between chemical structure and biological function researchgate.net.
SAR studies can involve both qualitative assessments and quantitative structure-activity relationships (QSAR), which use mathematical models to correlate physicochemical properties with biological activity creative-proteomics.comumb.edu. These studies are iterative, with biological evaluation of synthesized analogues guiding further structural modifications to enhance desired activities or reduce undesirable ones youtube.comcollaborativedrug.com.
Impact of Structural Modifications on Biological Activity
The biological activity of compounds is often intrinsically linked to their chemical structure. For this compound and its analogues, modifications to the core structure can significantly alter their interactions with biological targets and, consequently, their effects. While specific detailed data tables on the impact of every possible structural modification on this compound's activity were not extensively found, the general principle of structure-activity relationship (SAR) studies is highly relevant. SAR studies involve systematically altering parts of a molecule and observing the resulting changes in biological activity to understand which structural features are crucial for efficacy. This approach is fundamental in the design of new phosphodiesterase type 4 inhibitors, where the mode of interaction with the enzyme is discussed based on SAR data. researchgate.net
Design and Synthesis of Chemically Modified Analogues
The design and synthesis of chemically modified analogues of natural products like this compound are crucial for exploring their potential therapeutic applications and understanding their mechanisms of action. Strategies for designing and synthesizing analogues include diverted total synthesis (DTS), function-oriented synthesis (FOS), biology-oriented synthesis (BIOS), complexity to diversity (CtD), the creation of hybrid molecules, and biosynthesis-inspired synthesis. rsc.org
The synthesis of this compound itself has been achieved through various routes. One method involves an asymmetric total synthesis utilizing an enantioselective deprotonation step. researchgate.netacs.org Another approach describes a fully stereocontrolled synthesis based on a conjugate addition-azoalkene-asymmetric olefination strategy. acs.org This latter strategy involves the stereoselective establishment of the ω-side chain through conjugate addition and the stereoselective construction of the α-side chain via a Horner-Wadsworth-Emmons olefination. acs.org The development of such synthetic routes allows for the creation of this compound and provides a foundation for the synthesis of modified analogues with potentially altered biological profiles.
Preclinical Mechanistic Investigations in In Vitro and In Vivo Models
Preclinical investigations using both in vitro ( experiments conducted in a controlled environment outside of a living organism, such as in cell cultures) and in vivo (experiments conducted within a living organism) models are essential for understanding the mechanistic actions of compounds like this compound before potential testing in humans.
Cellular and Subcellular Level Studies
Studies at the cellular and subcellular levels provide detailed insights into how a compound interacts with biological systems. This can involve examining the compound's effects on specific cell types, organelles, or molecular pathways within cells. Techniques such as cellular and subcellular fractionation studies are used to isolate specific cellular components for analysis. mit.edu Advanced methods like submicrometer-resolution spatial transcriptomics can visualize spatial transcriptome heterogeneity at multiple histological scales, including cellular components and subcellular architectures like the nucleus, cytoplasm, and mitochondria. biorxiv.org While direct studies on this compound at this level were not prominently detailed in the search results, the methodologies employed in cellular and subcellular investigations of other compounds provide a framework for how this compound's mechanisms could be explored. For instance, research on oxidized phospholipids (B1166683) has investigated their impact on signaling cascades activated in human pulmonary artery endothelial cells, providing insights into cellular barrier protection mechanisms. nih.gov
Mechanistic Studies in Non-Human Biological Systems
Mechanistic studies in non-human biological systems, often involving animal models, are crucial for evaluating a compound's effects in a more complex, integrated biological context. These in vivo studies can help to understand absorption, distribution, metabolism, excretion, and the pharmacodynamic effects of a compound. mdpi.com Mechanism-based in silico methods can support the understanding of interactions between compounds and physiological systems in preclinical species. mdpi.comnih.gov While specific detailed in vivo mechanistic studies solely focused on this compound were not extensively found, the principles of such investigations, including the use of preclinical models to predict human exposure and understand physiological events, are applicable. mdpi.comnih.gov
Biochemical Pharmacology of this compound
Biochemical pharmacology is concerned with the effects of drugs on biochemical pathways underlying pharmacokinetic and pharmacodynamic processes. semanticscholar.org It involves studying how compounds interact with biological molecules like enzymes and receptors and how these interactions translate into biological responses. uochb.czelsevier.com Biochemical pharmacology heavily relies on cellular models and conventional in vitro assays, such as enzyme inhibition and receptor-binding assays. uochb.cz
While detailed information specifically on the biochemical pharmacology of this compound was not extensively available in the search results, its classification as a prostacyclin analogue suggests potential interactions with prostacyclin receptors (IP receptors). googleapis.com Prostacyclin analogues are known to act as IP agonists. googleapis.com The study of other compounds, such as phosphodiesterase type 4 inhibitors, provides examples of biochemical pharmacology investigations, including the determination of binding affinities to enzymes using assays like equilibrium binding assays. researchgate.net Understanding the biochemical interactions of this compound with its target molecules is fundamental to elucidating its mechanism of action and its potential therapeutic applications.
Advanced Research Methodologies Applied to 3 Oxacarbacyclin
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling encompass a range of techniques that use computers to simulate and analyze the behavior of molecules. These methods are invaluable for understanding molecular structures, interactions, and reactivity at an atomic and molecular level. nih.govresearchgate.net They play a significant role in modern drug discovery and chemical research by allowing researchers to predict properties and simulate processes before extensive experimental work. unifap.brnih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein. openaccessjournals.comnih.gov The goal is to determine how the ligand fits into the binding site of the receptor and the strength of the interaction. openaccessjournals.comrasayanjournal.co.in This involves exploring various possible orientations and conformations of the ligand within the receptor's binding pocket and evaluating the resulting interactions using scoring functions. openaccessjournals.comnih.gov These scoring functions estimate the binding affinity based on factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com Molecular docking is a standard tool in drug design for identifying potential lead compounds and understanding how they interact with biological targets. openaccessjournals.comnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. nih.gov By applying classical mechanics principles, MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes and the stability of molecular complexes. nih.govbiorxiv.orgnih.govnih.gov These simulations are crucial for understanding how molecules move, fold, and interact in a dynamic environment. nih.gov In the context of ligand-receptor interactions, MD simulations can complement docking studies by assessing the stability of the docked complex over time and exploring different conformational states that may be relevant to binding. nih.govmdpi.com Analysis of MD trajectories can reveal important information such as root mean square deviation (RMSD) to assess structural stability and changes in solvent-accessible surface area (SASA). mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and materials. scispace.comaustinpublishinggroup.com Unlike methods that rely on the complex many-electron wave function, DFT focuses on the electron density distribution, which is a more manageable property. scispace.com DFT calculations are widely used to determine various molecular properties, including geometric structures, electronic configurations, and reactivity. austinpublishinggroup.comnih.goviaea.orgmdpi.com By calculating properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, DFT can provide insights into a molecule's chemical reactivity and electronic transitions. austinpublishinggroup.commdpi.com These calculations are fundamental for understanding chemical bonding, reaction mechanisms, and the stability of molecular systems. austinpublishinggroup.comiaea.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural properties of a series of compounds and their biological activity or other properties. researchgate.netbiorxiv.org QSAR models use mathematical equations to link molecular descriptors (numerical representations of molecular features) to observed activities. researchgate.netbiorxiv.org This allows researchers to predict the properties of new, untested compounds based on their structures. researchgate.net QSAR modeling is a valuable tool in lead optimization and virtual screening, helping to prioritize compounds for synthesis and experimental testing. researchgate.netnih.govnih.gov Key molecular properties considered in QSAR studies can include mass, charge, polarizability, van der Waals volume, and electronegativity. researchgate.net
Advanced Analytical Techniques for Research Characterization (Excluding Basic Identification)
Beyond basic spectroscopic and spectrometric methods used for compound identification, advanced analytical techniques provide more detailed information about the physical and chemical properties of a compound, crucial for research and development. nust.edu.pkbenthambooks.comutas.edu.au
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a specialized chromatographic technique used to separate stereoisomers, particularly enantiomers. libretexts.orgntu.edu.sgpsu.edu Enantiomers are stereoisomers that are non-superimposable mirror images of each other, and they can exhibit different biological activities. skpharmteco.com Assessing enantiomeric purity is critical in the pharmaceutical and fine chemical industries. skpharmteco.comnih.gov Chiral chromatography, often performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, allows for the separation of individual enantiomers based on their differential interactions with the chiral stationary phase. libretexts.orgntu.edu.sgpsu.eduskpharmteco.com The ratio of the peak areas for each enantiomer in the chromatogram corresponds to the enantiomeric composition or purity of the sample. libretexts.org This technique is a direct and accurate method for determining enantiomeric excess (ee). nih.gov
Spectroscopic Methods for Investigating Molecular Interactions
Spectroscopic methods play a vital role in elucidating the molecular interactions involving 3-Oxacarbacyclin. These techniques provide detailed information about the structural properties and the nature of interactions between molecules. For instance, spectroscopic analysis can reveal insights into hydrogen bonding, electrostatic attractions, and dispersion forces that govern molecular behavior in various environments. rsc.orgmdpi.com
The application of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular simulations has been demonstrated in studies investigating molecular interactions, providing detailed insights into contact residues and interaction modes. nih.gov While specific studies detailing the spectroscopic investigation of this compound's molecular interactions were not extensively found in the search results, the general principles of using spectroscopy to probe molecular interactions, such as those involving hydrogen bonding and other forces, are well-established in chemical research. rsc.orgmdpi.com Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, for example, is a tool used to probe metal-support interactions and surface molecular structures. rsc.org Similarly, various spectroscopic methods are applied to study molecular interactions in different systems, including ionic liquids and solutions. rsc.orgmdpi.com
Applications of this compound as a Research Tool
This compound serves as a valuable research tool, particularly in the study of prostanoids and related biochemical pathways. Its specific properties allow researchers to investigate biological systems and mechanisms with greater precision.
Use in Prostanoid Receptor Characterization
Prostanoid receptors are a class of G protein-coupled receptors activated by endogenous ligands such as prostaglandins (B1171923) and thromboxane (B8750289) A2. guidetopharmacology.orgnih.govsigmaaldrich.com These receptors are involved in a wide range of physiological processes. nih.gov Characterizing these receptors, including their subtypes and signaling mechanisms, is essential for understanding their roles in health and disease. guidetopharmacology.orgnih.govsigmaaldrich.com
This compound, as a carbacyclin (B161070) analog, is relevant in the context of prostanoid research. Carbacyclin itself has been used in studies characterizing prostanoid receptors. For example, carbacyclin induced contractions in studies characterizing receptors mediating contractions in gastric fundus and ileum. nih.gov Prostanoid receptors are classified into different types (DP, EP, FP, IP, TP) based on their sensitivity to natural prostanoids, and EP receptors have further subtypes (EP1, EP2, EP3, EP4). guidetopharmacology.orgsigmaaldrich.com The use of selective agonists and antagonists is crucial for differentiating these receptors and understanding their functions. guidetopharmacology.orgsigmaaldrich.com While the search results did not provide specific details on this compound's direct use in characterizing prostanoid receptors, its structural similarity to carbacyclin suggests its potential utility in such studies as a probe or ligand to investigate the binding and activity of IP receptors or other prostanoid receptor subtypes. guidetopharmacology.org
Utility in Investigating Specific Biochemical Pathways
Biochemical pathways involve a series of interactions between molecules that lead to a certain product or cellular response. expasy.orgben.edu Understanding these pathways is fundamental to comprehending biological processes. expasy.orgben.edupathwaytools.com this compound can be employed as a tool to investigate specific biochemical pathways, particularly those involving prostanoids or related signaling cascades.
Research methodologies often involve studying the synthesis of compounds like this compound, which can provide insights into the biochemical reactions and enzymes involved in their formation or metabolism. Studies have described asymmetric total syntheses of this compound, highlighting key steps such as asymmetric Horner-Wadsworth-Emmons olefination and asymmetric deprotonation. researchgate.net These synthetic routes themselves represent biochemical processes that can be investigated. The Horner-Wadsworth-Emmons reaction, for instance, is a powerful method for stereocontrolled olefin synthesis and is used in the synthesis of natural products. conicet.gov.ar
Furthermore, as a prostanoid analog, this compound can be used to perturb or stimulate specific pathways that are modulated by prostanoids. Prostanoids are involved in diverse pathways related to inflammation, pain, blood pressure, and more. nih.gov By introducing this compound into a biological system, researchers can observe its effects on these pathways, helping to delineate the roles of specific receptors or enzymes. Databases and tools exist to explore and visualize biochemical pathways, which can be utilized in conjunction with experimental studies involving compounds like this compound. expasy.orgben.edupathwaytools.commetacyc.orgembl.de
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
Existing research has demonstrated successful asymmetric total syntheses of 3-Oxacarbacyclin utilizing strategies such as enantioselective deprotonation and conjugate addition-azoalkene-asymmetric olefination nih.gov. While these methods provide access to the compound, the development of novel synthetic pathways remains a critical area for future investigation. This could involve exploring more efficient, cost-effective, and environmentally benign routes.
Future research could focus on:
Exploring alternative key reactions: Investigating novel cascade reactions, organocatalysis, or biocatalysis could lead to shorter and more convergent synthetic sequences.
Improving stereocontrol: Developing new chiral catalysts or reagents to enhance the stereoselectivity of key steps, potentially reducing the need for chromatographic separation.
Sustainable synthesis: Focusing on green chemistry principles, such as using renewable feedstocks, minimizing waste generation, and employing milder reaction conditions and solvents.
Flow chemistry approaches: Adapting existing or developing new synthetic routes for continuous flow systems, which can offer advantages in terms of safety, scalability, and reaction control.
The application of computational tools for predicting novel synthetic routes could play a significant role in identifying promising new disconnections and reaction sequences for this compound.
Expansion of Structure-Activity Relationship Studies
While this compound's activity is linked to its structural similarity to prostacyclin, a comprehensive understanding of the precise structural features responsible for its specific biological profile and potency requires further in-depth structure-activity relationship (SAR) studies. Previous work has involved preparing analogues modified on the ω-side chain for biological evaluation, and SAR studies are a fundamental aspect of understanding compound activity.
Future SAR studies on this compound could involve:
Systematic modification of the carbacyclin (B161070) core: Investigating the impact of subtle changes to the bicyclic ring system, including heteroatom substitutions or variations in ring size.
Diversification of the side chains: Synthesizing and evaluating analogues with modifications to the α and ω side chains, exploring variations in length, branching, unsaturation, and functional groups.
Stereochemical variations: Synthesizing and assessing the biological activity of diastereomers and enantiomers to understand the stereochemical requirements for receptor binding and activation.
Incorporation of bioisosteres: Replacing key functional groups with bioisosteres to improve metabolic stability, pharmacokinetic properties, or selectivity for specific prostacyclin receptor subtypes.
These expanded SAR studies would provide valuable insights into the molecular determinants of this compound's activity, guiding the design of novel analogues with improved properties.
Elucidation of Additional Molecular Targets
This compound is known to interact with prostacyclin receptors. However, the possibility of it interacting with other molecular targets remains largely unexplored based on the available information. Identifying additional targets could reveal novel mechanisms of action and potential new therapeutic applications.
Future research in this area could include:
High-throughput screening: Employing broad screening approaches against a diverse panel of receptors, enzymes, and transporters to identify off-target interactions.
Affinity chromatography and pull-down assays: Using immobilized this compound or tagged analogues to isolate and identify interacting proteins from cell lysates or tissue extracts.
Computational target prediction: Utilizing in silico methods, such as reverse docking or machine learning models trained on large biological datasets, to predict potential off-targets.
Phenotypic screening: Conducting cell-based assays or in vivo studies to observe phenotypic effects that are not explained solely by prostacyclin receptor activation, followed by target deconvolution.
Elucidating additional molecular targets would provide a more complete picture of this compound's pharmacological profile and could uncover previously unknown therapeutic potential.
Integration of Multiscale Computational Approaches
Computational approaches are increasingly integral to modern chemical and pharmaceutical research, offering powerful tools for understanding molecular properties, predicting biological interactions, and designing new compounds and synthetic routes. Integrating multiscale computational approaches can significantly accelerate and inform future research on this compound.
Future research could leverage computational methods in several ways:
Quantum mechanics and molecular mechanics (QM/MM) studies: Applying these methods to study reaction mechanisms in synthetic pathways, providing insights to optimize yields and selectivity.
Molecular dynamics simulations: Investigating the conformational flexibility of this compound and its interactions with prostacyclin receptors or potential off-targets at an atomic level.
Ligand-based and structure-based drug design: Utilizing techniques like 3D-QSAR, pharmacophore modeling, and molecular docking to guide the design of new analogues with desired activity profiles.
Predictive modeling: Developing machine learning models to predict properties such as solubility, permeability, and metabolic stability for newly designed analogues.
De novo design algorithms: Employing computational algorithms to generate novel molecular structures with predicted activity based on desired criteria.
The integration of these computational tools across different scales, from electronic structure to molecular interactions and system-level effects, will be crucial for rationalizing experimental observations and guiding future research directions for this compound.
Exploration of New Research Applications
Current research on this compound is primarily focused on its role as a prostacyclin analogue. However, its unique structural features and potential interactions with unexplored molecular targets (as discussed in Section 5.3) could lend themselves to entirely new research applications beyond its current scope.
Future research could explore novel applications, including:
Materials science: Investigating if this compound or its derivatives possess properties useful in material science, such as self-assembly or interactions with nanomaterials.
Chemical biology tools: Developing modified versions of this compound as chemical probes to study biological processes, potentially incorporating tags for imaging or target identification.
Catalysis: Exploring if the this compound scaffold can serve as a ligand or catalyst in chemical transformations.
Agrochemicals or environmental applications: Investigating potential uses in areas outside of human health, such as plant growth regulation or environmental remediation, if relevant properties are identified.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Oxacarbacyclin to ensure high yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent systems, catalyst ratios) using iterative design-of-experiment (DoE) approaches. Purification techniques such as preparative HPLC or column chromatography should be validated against purity thresholds (>95%) via NMR and mass spectrometry (MS). Report critical parameters (e.g., retention times, solvent gradients) to ensure reproducibility . For known intermediates, cite established protocols rather than repeating procedural details .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of -/-NMR to confirm stereochemistry and functional groups, IR spectroscopy for carbonyl identification, and high-resolution MS for molecular weight validation. X-ray crystallography is recommended for absolute configuration determination. For purity, employ reverse-phase HPLC with UV detection at λ = 210–230 nm, referencing retention indices against synthetic standards .
Q. How should researchers design in vitro assays to evaluate this compound’s antiplatelet activity?
- Methodological Answer : Use human platelet-rich plasma (PRP) for aggregation assays, with collagen or ADP as agonists. Normalize activity metrics (IC) against stable prostacyclin analogs (e.g., iloprost). Include controls for solvent effects (e.g., DMSO ≤0.1%) and validate reproducibility across ≥3 biological replicates. Statistical analysis (e.g., ANOVA with Tukey post hoc) should account for inter-donor variability .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in this compound’s reported stability profiles across different formulations?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) using HPLC-UV to quantify degradation products. Compare buffered vs. non-buffered aqueous systems and analyze degradation kinetics via Arrhenius modeling. For lipid-based formulations, employ dynamic light scattering (DLS) to monitor particle size changes. Cross-reference degradation pathways with computational predictions (e.g., DFT calculations for hydrolytic susceptibility) .
Q. How can researchers resolve contradictions in this compound’s biological activity data across cell-based vs. tissue-level assays?
- Methodological Answer : Systematically compare assay conditions (e.g., cell lines vs. primary vascular tissue, oxygen tension, co-factors like albumin). Use RNA-seq or proteomics to identify receptor isoform expression differences (e.g., IP receptor variants). Validate findings with selective antagonists (e.g., RO3244794) and orthogonal assays (e.g., cAMP ELISA) .
Q. What in vivo pharmacokinetic parameters should be prioritized to reconcile interspecies variability in this compound metabolism?
- Methodological Answer : Use LC-MS/MS to quantify plasma half-life (), clearance (CL), and volume of distribution () in rodent and non-rodent models. Perform enzyme phenotyping (e.g., CYP450 isoform inhibition assays) and cross-validate with liver microsome stability data. Apply allometric scaling to predict human pharmacokinetics .
Q. Which computational strategies best model this compound’s interactions with prostacyclin receptors to guide structure-activity relationship (SAR) studies?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to map ligand-receptor binding modes. Validate predictions with alanine-scanning mutagenesis of key IP receptor residues (e.g., Arg279, Tyr103). Use QSAR models to prioritize synthetic analogs with improved binding affinity or metabolic stability .
Guidelines for Data Presentation and Reproducibility
- Tables/Figures : Limit synthetic schemes to 2–3 critical steps in the main text; include full details in supplementary data. For bioactivity assays, provide raw data (e.g., aggregation curves) and statistical parameters (p-values, confidence intervals) .
- Contradiction Management : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses of conflicting data. Highlight methodological heterogeneity (e.g., agonist concentrations, assay endpoints) as potential confounders .
- Ethical Reporting : Disclose all funding sources and conflicts of interest. For animal studies, cite compliance with ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
